1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid
CAS No.: 114460-15-0
Cat. No.: VC20800596
Molecular Formula: C14H22N2O7
Molecular Weight: 330.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114460-15-0 |
|---|---|
| Molecular Formula | C14H22N2O7 |
| Molecular Weight | 330.33 g/mol |
| IUPAC Name | 1-[4-(hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol;oxalic acid |
| Standard InChI | InChI=1S/C12H20N2O3.C2H2O4/c1-9(2)13-7-11(15)8-17-12-5-3-10(14-16)4-6-12;3-1(4)2(5)6/h3-6,9,11,13-16H,7-8H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | OQZQWKLDWJMFRS-UHFFFAOYSA-N |
| SMILES | CC(C)NCC(COC1=CC=C(C=C1)NO)O.C(=O)(C(=O)O)O |
| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)NO)O.C(=O)(C(=O)O)O |
Introduction
The compound 1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol is a chemical entity that has been documented with the CAS number 114460-15-0. It is often associated with oxalic acid, although detailed information on their combined use or interaction is limited in available literature. This article aims to provide an overview of the compound, its properties, and any relevant research findings.
Research Findings
While specific research findings on 1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid are scarce, compounds with similar structures are often studied for their potential biological activities or chemical properties. For instance, compounds with hydroxyamino groups can exhibit unique reactivity and may be used in various chemical syntheses.
Comparison with Related Compounds
| Compound | Molecular Formula | CAS Number | Description |
|---|---|---|---|
| 1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol | Not specified | 114460-15-0 | Contains a hydroxyamino group and is associated with oxalic acid. |
| 1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | C15H25NO3 | Not specified | Similar structure but with a hydroxypropyl group instead of hydroxyamino. |
| Oxalic Acid | C2H2O4 | 144-62-7 | A common organic acid often used in chemical reactions. |
Potential Applications
Compounds with hydroxyamino groups can be used in various applications, including:
-
Chemical Synthesis: As intermediates in the synthesis of more complex molecules.
-
Biological Studies: For their potential biological activities, such as antioxidant or enzyme inhibition properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume